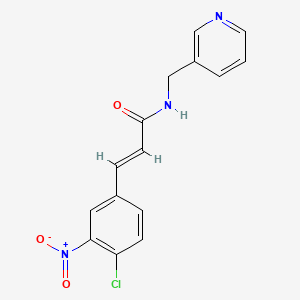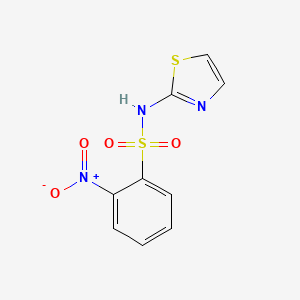
4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
作用機序
The mechanism of action of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide is based on its ability to bind to the active site of target enzymes or ion channels. This binding leads to the inhibition of enzyme activity or modulation of ion channel function, resulting in changes in cellular processes such as pH regulation and membrane potential. The exact mechanism of action of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide on carbonic anhydrase IX and Kv1.5 is still under investigation.
Biochemical and Physiological Effects:
4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. Inhibition of carbonic anhydrase IX by 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been associated with decreased tumor growth and metastasis in animal models. Modulation of Kv1.5 activity by 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to affect cardiac repolarization and may have potential applications in the treatment of cardiac arrhythmias. 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to affect intracellular pH regulation in living cells, which may have implications for cellular metabolism and signaling.
実験室実験の利点と制限
The use of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research has several advantages, including its high purity and stability, well-defined mechanism of action, and availability from commercial sources. However, there are also some limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and exposure time of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide in experiments to minimize any potential adverse effects.
将来の方向性
There are several future directions for the study of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research. One potential area of investigation is the development of more potent and selective inhibitors of carbonic anhydrase IX for the treatment of cancer. Another area of interest is the development of fluorescent probes based on 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide for imaging of intracellular pH in living cells. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide on Kv1.5 and its potential applications in the treatment of cardiac arrhythmias.
合成法
The synthesis of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-N-(4-pyridinylmethyl)amine in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid with a melting point of 158-160°C. The purity and yield of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学的研究の応用
4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been widely used in scientific research as a tool compound to investigate the role of sulfonamides in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase IX, a zinc metalloenzyme that is overexpressed in many solid tumors. 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been used to study the role of sulfonamides in the regulation of ion channels, such as the voltage-gated potassium channel Kv1.5. In addition, 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been used in the development of fluorescent probes for imaging of intracellular pH in living cells.
特性
IUPAC Name |
4-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-17(11-12-7-9-16-10-8-12)20(18,19)14-5-3-13(15)4-6-14/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEARLMHFKTYRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)

![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)

![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)

